

6-Chloro-5-cyanopicolinic acid CAS 53234-56-3 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-5-cyanopicolinic acid

Cat. No.: B1424136

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-5-cyanopicolinic Acid** (CAS 53234-56-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **6-chloro-5-cyanopicolinic acid**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core properties, reactivity, synthetic utility, and safety protocols, offering field-proven insights into its application.

Core Compound Identity and Physicochemical Properties

6-Chloro-5-cyanopicolinic acid, registered under CAS number 53234-56-3, is a substituted pyridine derivative.^{[1][2][3]} Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position, a chloro group at the 6-position, and a cyano group at the 5-position.^[4] This unique arrangement of electron-withdrawing and functional groups imparts specific reactivity and makes it a valuable intermediate in complex organic synthesis.^[4]

The compound is typically a solid at room temperature and is soluble in polar solvents, a common characteristic for carboxylic acids.^[4] Purity levels for commercially available **6-Chloro-5-cyanopicolinic acid** are generally 95% or higher.^{[1][3]}

Chemical Structure

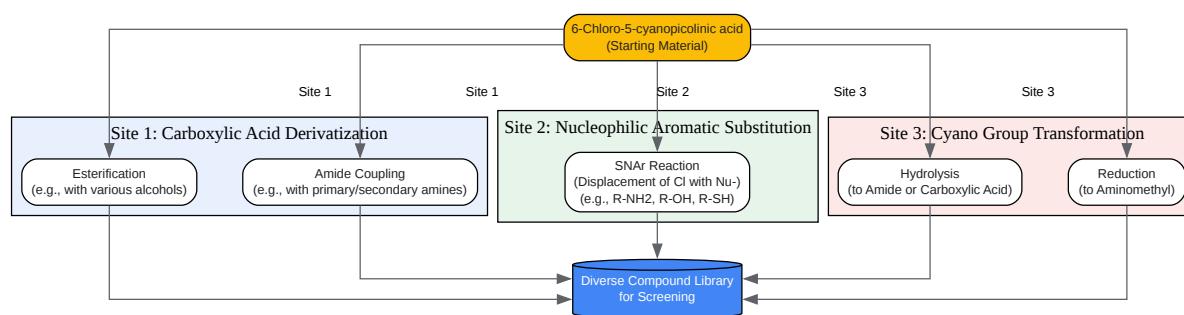
Caption: Chemical Structure of **6-Chloro-5-cyanopicolinic acid**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	53234-56-3	[1][2][3]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₂	[1][2]
Molecular Weight	182.56 g/mol	[1]
Boiling Point	407°C at 760 mmHg	[1][5]
Appearance	Solid	[4][6]
Purity	Typically ≥95%	[1][3]
SMILES	C1=C(C=CC(=N1)C(=O)O)C #N	[2]
InChI Key	ROPFRDWKBGCDEZ- UHFFFAOYSA-N	[4][6]

Reactivity and Synthetic Utility

The chemical behavior of **6-chloro-5-cyanopicolinic acid** is governed by its three primary functional groups: the carboxylic acid, the cyano group, and the chloro-substituted pyridine ring.


- Carboxylic Acid Group: This group provides the molecule's acidic nature, allowing it to readily participate in acid-base reactions.[4] It is a primary site for derivatization, such as esterification or amide bond formation, which is a cornerstone of drug development for modifying solubility and biological activity.
- Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in nucleophilic additions, making it a versatile handle for introducing further chemical diversity.[4]
- Chloro-Substituted Pyridine Ring: The chlorine atom is a leaving group that can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for

the introduction of a wide range of functionalities, such as amines, alcohols, or thiols, at the 6-position. The electron-withdrawing nature of the cyano and carboxylic acid groups facilitates these substitution reactions.

This trifunctional nature makes **6-chloro-5-cyanopicolinic acid** a valuable building block for creating libraries of complex molecules for screening in pharmaceutical and agrochemical research.[4][7]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow where **6-chloro-5-cyanopicolinic acid** is used as a starting material for generating diverse chemical entities. This process is fundamental in lead optimization campaigns.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **6-Chloro-5-cyanopicolinic acid**.

Applications in Research and Development

6-Chloro-5-cyanopicolinic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules.[7]

- Pharmaceuticals: The pyridine scaffold is a common motif in many biologically active compounds. This molecule serves as a building block for creating novel therapeutics.^[4] The ability to modify the three functional groups allows for fine-tuning of properties like target binding, selectivity, and pharmacokinetic profiles.
- Agrochemicals: It is also a crucial intermediate in the development of new herbicides and pesticides.^{[4][7]} The specific substitution pattern can be tailored to target biological pathways in weeds or pests.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **6-chloro-5-cyanopicolinic acid** is essential. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[1]
H315		Causes skin irritation.	[1]
H319		Causes serious eye irritation.	[1]
H335		May cause respiratory irritation.	[1]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[1] [8]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[8] [9]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes.	
		Remove contact lenses, if present and easy to do. Continue rinsing.	[1] [8]

Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[\[10\]](#)
- Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[\[9\]](#)
- Avoid contact with skin and eyes.[\[9\]](#) Wash hands thoroughly after handling.[\[11\]](#)

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]
- In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9][11]
- In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
- If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1][11]

Storage

- Store in a cool, dry, and well-ventilated place.[10][12]
- Keep the container tightly closed. Recommended storage is in an inert atmosphere at 2-8°C. [12]
- Store locked up.[9][10]

Expected Spectral Characteristics

While specific spectral data requires experimental acquisition, the structure of **6-chloro-5-cyanopicolinic acid** allows for the prediction of key features in common spectroscopic analyses. This serves as a guide for researchers in characterizing this compound.

- ¹H NMR: The pyridine ring has two protons. Due to the substitution pattern, one would expect two signals in the aromatic region (typically δ 7.0-9.0 ppm), likely appearing as doublets or singlets depending on coupling constants. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.
- ¹³C NMR: One would expect to see seven distinct carbon signals. The carboxylic acid carbonyl carbon will be significantly downfield (>160 ppm). The carbon of the cyano group will appear in the 115-125 ppm range. The five carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents.
- Infrared (IR) Spectroscopy:

- A very broad absorption band is expected from approximately 2500 to 3300 cm^{-1} due to the O-H stretching of the carboxylic acid.
- A sharp, strong absorption around 1700-1725 cm^{-1} corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
- A sharp, medium-intensity absorption around 2220-2240 cm^{-1} for the C≡N (nitrile) stretch.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+). A characteristic isotopic pattern for one chlorine atom ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio) would be a key identifier.

References

- **6-CHLORO-5-CYANOPICOLINIC ACID** [P95919]. (n.d.). ChemUniverse.
- **6-Chloro-5-cyanopicolinic acid.** (n.d.). MySkinRecipes.
- **6-Chloro-5-cyanopicolinic Acid** | 53234-56-3. (n.d.). AccelaChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 53234-56-3 | 6-Chloro-5-cyanopicolinic acid - Moldb [moldb.com]
- 2. appchemical.com [appchemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. CAS 53234-56-3: 6-Chloro-5-cyano-2-pyridinecarboxylic acid [cymitquimica.com]
- 5. 53234-56-3,6-Chloro-5-cyanopicolinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 6. 6-Chloro-5-cyanopicolinic acid | CymitQuimica [cymitquimica.com]
- 7. 6-Chloro-5-cyanopicolinic acid [myskinrecipes.com]
- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 53234-56-3|6-Chloro-5-cyanopicolinic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [6-Chloro-5-cyanopicolinic acid CAS 53234-56-3 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1424136#6-chloro-5-cyanopicolinic-acid-cas-53234-56-3-properties\]](https://www.benchchem.com/product/b1424136#6-chloro-5-cyanopicolinic-acid-cas-53234-56-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com